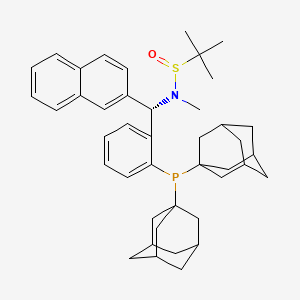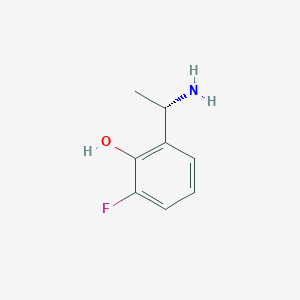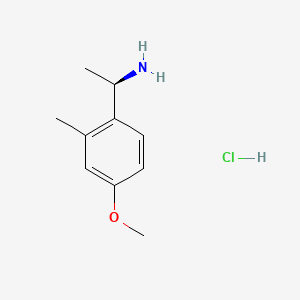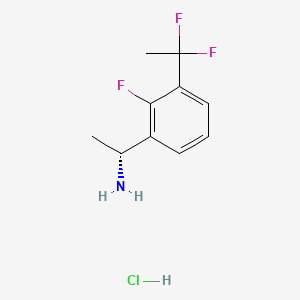
N,N-Bis(4-(tert-butyl)phenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(4-(tert-butyl)phenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: is a complex organic compound that features a boronic ester group and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-(tert-butyl)phenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following steps:
Formation of the Boronic Ester Group: The boronic ester group can be introduced through a reaction between a suitable boronic acid and a diol, such as pinacol. This reaction is usually carried out under mild conditions with a catalyst to facilitate the esterification process.
Coupling with Aniline Derivative: The next step involves coupling the boronic ester with an aniline derivative. This can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction conditions typically include a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as toluene or ethanol).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations for industrial production include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(4-(tert-butyl)phenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N,N-Bis(4-(tert-butyl)phenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Materials Science: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development and pharmaceutical research.
Mecanismo De Acción
The mechanism of action of N,N-Bis(4-(tert-butyl)phenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions due to the presence of the boronic ester group and the aniline moiety. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in organic synthesis and materials science.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(4-(tert-butyl)phenyl)aniline: Lacks the boronic ester group, making it less versatile in cross-coupling reactions.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Lacks the N,N-bis(4-(tert-butyl)phenyl) group, affecting its reactivity and applications.
Uniqueness
N,N-Bis(4-(tert-butyl)phenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the combination of the boronic ester group and the aniline moiety. This combination enhances its reactivity and makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C32H42BNO2 |
|---|---|
Peso molecular |
483.5 g/mol |
Nombre IUPAC |
N,N-bis(4-tert-butylphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C32H42BNO2/c1-29(2,3)23-14-18-26(19-15-23)34(27-20-16-24(17-21-27)30(4,5)6)28-13-11-12-25(22-28)33-35-31(7,8)32(9,10)36-33/h11-22H,1-10H3 |
Clave InChI |
XRIDTXZFAUYRKY-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(C3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Iodo-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13651413.png)

![2-Chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13651426.png)



![[2-(Benzyloxy)-3,5-dimethylphenyl]boronic acid](/img/structure/B13651455.png)





